molecular formula C21H18N2 B11407392 1-(3-methylbenzyl)-2-phenyl-1H-benzimidazole

1-(3-methylbenzyl)-2-phenyl-1H-benzimidazole

Cat. No.: B11407392
M. Wt: 298.4 g/mol
InChI Key: ICZJHIXDBXWXOT-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-2-phenyl-1H-benzimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. The structure of this compound consists of a benzimidazole core substituted with a 3-methylbenzyl group and a phenyl group, which contributes to its unique chemical and physical properties.

Preparation Methods

The synthesis of 1-(3-methylbenzyl)-2-phenyl-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with 3-methylbenzaldehyde in the presence of an acid catalyst to form the benzimidazole ring. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or acetic acid. After the formation of the benzimidazole core, the phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(3-methylbenzyl)-2-phenyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the aromatic rings, using reagents such as alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-methylbenzyl)-2-phenyl-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is often studied for its potential as a therapeutic agent.

    Medicine: Research has shown that benzimidazole derivatives can act as inhibitors of specific enzymes and receptors, making them potential candidates for drug development.

    Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-2-phenyl-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the function of DNA gyrase in bacteria, leading to antimicrobial effects. Additionally, the compound’s interaction with cellular receptors can modulate signal transduction pathways, influencing cell growth and proliferation .

Comparison with Similar Compounds

1-(3-methylbenzyl)-2-phenyl-1H-benzimidazole can be compared with other benzimidazole derivatives such as:

    2-phenylbenzimidazole: Lacks the 3-methylbenzyl group, resulting in different chemical and biological properties.

    1-(4-methylbenzyl)-2-phenyl-1H-benzimidazole: Similar structure but with a methyl group at the 4-position, which may affect its reactivity and biological activity.

    1-(3-chlorobenzyl)-2-phenyl-1H-benzimidazole: Contains a chlorine substituent instead of a methyl group, leading to different electronic and steric effects.

Properties

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

IUPAC Name

1-[(3-methylphenyl)methyl]-2-phenylbenzimidazole

InChI

InChI=1S/C21H18N2/c1-16-8-7-9-17(14-16)15-23-20-13-6-5-12-19(20)22-21(23)18-10-3-2-4-11-18/h2-14H,15H2,1H3

InChI Key

ICZJHIXDBXWXOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4

Origin of Product

United States

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